
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a cycloheptatriene ring substituted with an oxo group and an isopropyl group, along with an octanoate ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate typically involves the following steps:
Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Oxo and Isopropyl Groups: The oxo group is introduced through oxidation reactions, while the isopropyl group can be added via alkylation reactions.
Esterification: The final step involves the esterification of the cycloheptatriene derivative with octanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The isopropyl and octanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl acetate: Similar structure but with an acetate ester group instead of octanoate.
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl butanoate: Similar structure with a butanoate ester group.
Uniqueness
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate is unique due to its specific ester functional group, which can influence its chemical properties and potential applications. The length of the octanoate chain may affect its solubility, reactivity, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
83671-10-7 |
|---|---|
Molekularformel |
C18H26O3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-yl) octanoate |
InChI |
InChI=1S/C18H26O3/c1-4-5-6-7-8-12-18(20)21-17-13-15(14(2)3)10-9-11-16(17)19/h9-11,13-14H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
CSDJYAZFIBXALM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=CC(=CC=CC1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
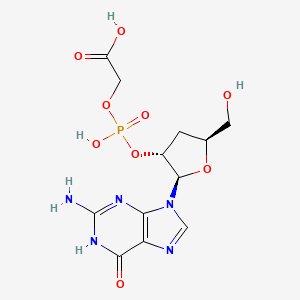
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
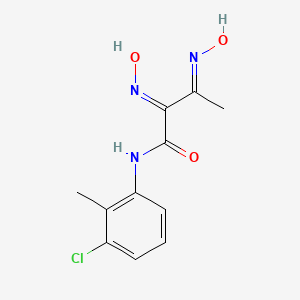
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
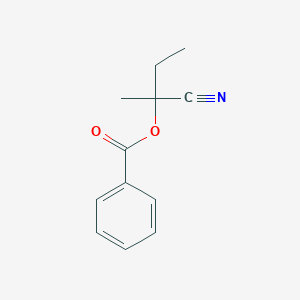
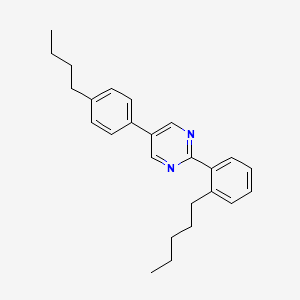
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
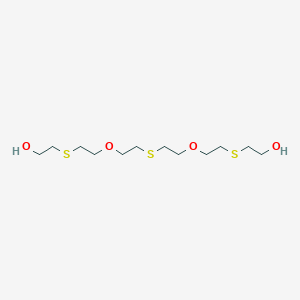
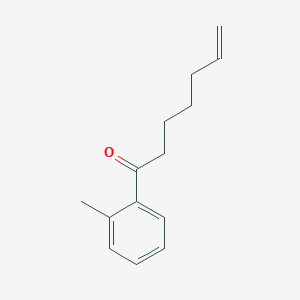
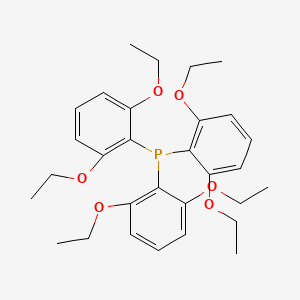
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
